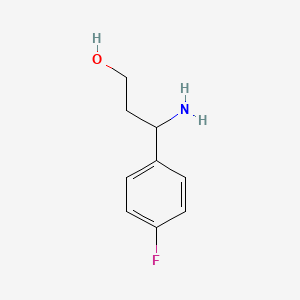

3-Amino-3-(4-fluorophenyl)propan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622542 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612532-52-2 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 3-Amino-3-(4-fluorophenyl)propan-1-ol Synthesis

The construction of the this compound scaffold can be achieved through several synthetic routes. These methods often involve the formation of a carbon backbone followed by the introduction or modification of the amino and hydroxyl functionalities.

Reductive Synthesis Pathways

Reductive methods are a cornerstone in the synthesis of this compound, offering versatile and often high-yielding routes from readily available starting materials. These pathways typically involve the reduction of nitro, carboxylic acid, or ester functionalities.

A common strategy for the synthesis of β-arylamines involves the reduction of β-nitrostyrenes. In this approach, 3-(4-fluorophenyl)-2-nitropropene serves as a key intermediate. This intermediate can be synthesized via a Henry condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane, often catalyzed by a base such as n-butylamine.

The subsequent reduction of both the nitro group and the alkene double bond of 3-(4-fluorophenyl)-2-nitropropene can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This one-pot reduction directly yields the target this compound. Alternative reducing systems, such as sodium borohydride (B1222165) in combination with a transition metal salt, have also been employed for the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines. researchgate.netmdpi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-(4-fluorophenyl)-2-nitropropene | 1. LiAlH₄, THF, reflux | This compound | Not specified |

| Substituted β-nitrostyrenes | NaBH₄, CuCl₂, 2-PrOH/H₂O, 80°C | Substituted phenethylamines | 62-83% researchgate.netmdpi.com |

The reduction of α-amino acids or their corresponding esters provides a direct route to chiral amino alcohols. While specific examples for the reduction of 3-amino-3-(4-fluorophenyl)propanoic acid esters are not extensively detailed in readily available literature, this transformation is a standard procedure in organic synthesis. The esterification of the parent amino acid, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), is a common practice. This method is advantageous as it often proceeds with the retention of the stereochemical integrity at the chiral center.

A highly convergent route to this compound involves the synthesis and subsequent reduction of 3-amino-3-(4-fluorophenyl)propionic acid. This β-amino acid precursor can be efficiently prepared through a one-pot reaction. A Chinese patent describes the synthesis of 3-amino-3-(4-fluorophenyl)propionic acid by refluxing 4-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in ethanol, achieving a yield of 80%.

The carboxylic acid functionality of this precursor can then be reduced to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) are effective for this transformation. masterorganicchemistry.com The reduction of carboxylic acids to alcohols is a well-established method in organic synthesis. doubtnut.com

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 4-fluorobenzaldehyde, malonic acid, ammonium acetate | Ethanol, reflux, 8 hours | 3-Amino-3-(4-fluorophenyl)propionic acid | 80% |

| 3-Amino-3-(4-fluorophenyl)propionic acid | 1. LiAlH₄, THF, reflux 2. Aqueous workup | This compound | Not specified |

| 3-Amino-3-(4-fluorophenyl)propionic acid | 1. BH₃·THF, reflux 2. Aqueous workup | This compound | Not specified |

Catalytic Methods for Amino and Fluoroaryl Moiety Introduction

Catalytic methods offer an efficient and atom-economical approach to introduce the key amino and fluoroaryl functionalities. Asymmetric catalysis is particularly valuable for establishing the stereocenter at the C3 position with high enantioselectivity. While specific catalytic methods leading directly to this compound are not extensively documented, related transformations provide a strong basis for potential synthetic strategies.

For instance, the asymmetric reduction of a suitable ketone precursor, such as 3-amino-1-(4-fluorophenyl)propan-1-one, using a chiral catalyst and a hydride source could yield the desired amino alcohol in an enantiomerically enriched form. A Korean patent describes a method for preparing optically active 3-amino-1-phenylpropanol derivatives through an asymmetric reduction of the corresponding ketone in the presence of a spiroborate ester catalyst and a hydrogen donor. This methodology could potentially be adapted for the synthesis of the 4-fluoro substituted analog.

One-Pot Multicomponent Reactions in Analogous Systems

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. While a direct one-pot synthesis of this compound has not been explicitly reported, MCRs have been successfully employed for the synthesis of analogous β-amino alcohols.

For example, a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and ammonium acetate can assemble the β-amino acid core. nih.gov Subsequent in-situ reduction could potentially lead to the desired amino alcohol. Another approach involves the titanium-mediated radical addition to imines generated in situ, which has been used to synthesize quaternary β-amino alcohols from an aryl amine, a ketone, and an alcohol. nih.gov The adaptation of such methodologies to incorporate a 4-fluorophenyl group and a propanol (B110389) backbone represents a promising avenue for the efficient synthesis of the target compound.

Stereoselective Synthesis of Enantiopure this compound

The preparation of single enantiomers of this compound is crucial for its application in stereospecific contexts. This is typically achieved through asymmetric synthesis, which creates the desired stereocenter with high enantiomeric excess, or by resolving a racemic mixture.

A highly effective strategy for the enantioselective synthesis of this compound is the asymmetric hydrogenation of a prochiral precursor, 3-amino-3-(4-fluorophenyl)propan-1-one. This method involves the reduction of the ketone functionality using a chiral catalyst, which directs the addition of hydrogen to one face of the carbonyl group, yielding the chiral alcohol with high enantioselectivity. nih.gov

Transition metal complexes, particularly those of ruthenium (Ru), iridium (Ir), and rhodium (Rh), are widely employed for this transformation. researchgate.netnih.gov These catalysts derive their stereodirecting ability from chiral ligands, such as diphosphines (e.g., BINAP) and diamines (e.g., DPEN), which create a chiral environment around the metal center. nih.govpsu.edu For instance, Ru complexes containing both a chiral diphosphine and a chiral 1,2-diamine ligand have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various amino ketones. nih.gov Similarly, iridium-based catalysts have been successfully used for the enantioselective synthesis of related chiral γ-amino alcohols. researchgate.net

The general reaction involves dissolving the ketone precursor in a suitable solvent, such as toluene (B28343) or methanol, and subjecting it to hydrogen gas under pressure in the presence of a catalytic amount of the chiral metal complex. researchgate.netnih.gov The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and enantiomeric excesses (ee), often exceeding 99%. nih.govacs.org

| Catalyst System | Precursor | Product | Key Features |

|---|---|---|---|

| Ru/Chiral Diphosphine-Diamine | β-Amino Ketone | Chiral Amino Alcohol | High activity and enantioselectivity under neutral or basic conditions. nih.gov |

| Ir/Chiral Ligand Complex | β-Amino Ketone | Chiral Amino Alcohol | Effective for synthesizing chiral γ-amino alcohols. researchgate.net |

| Co/Chiral Bis(phosphine) | α-Primary Amino Ketone | Chiral Vicinal Amino Alcohol | High efficiency via an amino-group-assisted coordination strategy. nih.gov |

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution. Two primary methods are employed for this purpose: classical chemical resolution and chromatographic separation.

Classical Chemical Resolution: This technique involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org Commonly used resolving agents for basic compounds like amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgscispace.com

The resulting diastereomeric salts possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. libretexts.orgnih.gov Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base, regenerating the enantiomerically pure amino alcohol. libretexts.org

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov For amino alcohols, various types of CSPs are effective, including Pirkle-type columns, ligand-exchange columns, and phases based on cyclodextrins or glycopeptides. oup.comscas.co.jpresearchgate.netnih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times and allowing for their separation. scas.co.jp This method can be used for both determining the enantiomeric purity of a sample and for isolating the pure enantiomers on a preparative scale. akjournals.com

Diastereoselective synthesis involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The synthesis of enantiopure this compound can be achieved through a diastereoselective route, often starting from a prochiral precursor.

A common strategy employs N-tert-butanesulfinyl imines, derived from the condensation of 4-fluorobenzaldehyde with a chiral tert-butanesulfinamide (Ellman's auxiliary). osi.lv The chiral sulfinyl group directs the nucleophilic addition of a two-carbon unit (e.g., from an enolate or Grignard reagent) to the imine carbon in a highly diastereoselective manner. Subsequent reduction of the resulting carbonyl group and removal of the chiral auxiliary yields the enantiopure amino alcohol. osi.lv The entire process typically involves three key steps: covalent attachment of the auxiliary, the diastereoselective transformation, and cleavage of the auxiliary to release the enantiomerically pure product. wikipedia.org

Chemical Reactivity and Derivative Synthesis of this compound

The bifunctional nature of this compound, containing both a primary amino group and a primary hydroxyl group, allows for a wide range of chemical modifications to synthesize various derivatives.

The primary amino group is a nucleophilic center and can readily participate in reactions with various electrophiles. These reactions are fundamental for creating derivatives such as amides, carbamates, and sulfonamides.

Acylation of the amino group is a common transformation used for the synthesis of amides and for the protection of the amine functionality during subsequent synthetic steps. researchgate.net

The N-acetyl derivative, N-(3-(4-fluorophenyl)-3-hydroxypropyl)acetamide, can be synthesized by treating this compound with an acetylating agent such as acetyl chloride or acetic anhydride. ias.ac.inresearchgate.net The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or sodium acetate) to neutralize the acidic byproduct (HCl or acetic acid). ias.ac.in Using acetyl chloride in a brine solution under weakly basic conditions has been reported as an environmentally benign method for the acetylation of primary amines. ias.ac.in

Another important acylation-type reaction is the formation of N-Boc (tert-butyloxycarbonyl) derivatives, which are widely used as protected intermediates in organic synthesis. nih.gov This is achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine or in a solvent mixture such as dioxane/water. researchgate.net

| Derivative Type | Acylating Agent | Typical Base/Solvent | Product |

|---|---|---|---|

| N-Acetyl | Acetyl Chloride (CH₃COCl) | Triethylamine / CH₂Cl₂ | N-(3-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

| N-Acetyl | Acetic Anhydride ((CH₃CO)₂O) | Aqueous NaHCO₃ | N-(3-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

| N-Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine / Dioxane | tert-butyl (3-(4-fluorophenyl)-3-hydroxypropyl)carbamate |

| N-Fmoc | Fmoc-OSu | NaHCO₃ / Acetone-Water | (9H-fluoren-9-yl)methyl (3-(4-fluorophenyl)-3-hydroxypropyl)carbamate |

Reactions Involving the Amino Group

Acylation Reactions (e.g., N-Acetyl Derivative Formation)

Applications in Peptide Coupling Strategies

As a β-amino alcohol, this compound is a valuable precursor for the synthesis of β-amino acids, which are integral components of peptidomimetics and foldamers. The incorporation of β-amino acids into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation.

In peptide synthesis, the amino group of this compound can act as a nucleophile to form a peptide bond with an activated carboxylic acid of an amino acid or peptide. acs.orgnih.gov Before its use in peptide coupling, the hydroxyl group typically requires protection to prevent unwanted side reactions. Common protecting groups for alcohols, such as silyl (B83357) ethers or benzyl (B1604629) ethers, can be employed. The general strategy involves the protection of the hydroxyl group, followed by the coupling of the amino group, and subsequent deprotection if necessary. The use of standard peptide coupling reagents facilitates the formation of the amide bond. nih.gov

| Coupling Reagent | Description |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; a common phosphonium-based reagent. |

| HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); an aminium-based reagent. |

| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide; carbodiimide (B86325) reagents that form an active O-acylisourea intermediate. |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); highly efficient coupling reagent. |

Prodrug Design Principles

The amino and hydroxyl groups of this compound make it an ideal candidate for prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve physicochemical properties such as solubility, permeability, and stability. nih.govwikipedia.org

The hydroxyl group can be esterified to form ester prodrugs, which can be cleaved by esterase enzymes in the body to release the parent compound. Similarly, the amino group can be converted into amides or carbamates. researchgate.net Amino acids can be attached to the parent molecule, either as esters at the hydroxyl group or as amides at the amino group, to potentially target amino acid transporters and enhance absorption. researchgate.net

| Functional Group | Prodrug Linkage | Potential Advantage |

| Hydroxyl (-OH) | Ester, Carbonate | Improved lipophilicity, enzymatic cleavage by esterases. |

| Amino (-NH₂) | Amide, Carbamate | Enhanced stability, can modulate solubility and permeability. |

| Both | Amino Acid Conjugate | Improved water solubility, potential for active transport. wikipedia.orgresearchgate.net |

Sulfonation Reactions (e.g., N-Tosylate Formation)

The primary amino group of this compound can readily undergo sulfonation. A common transformation is the reaction with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base to form the corresponding N-tosyl sulfonamide. researchgate.net The resulting N-tosyl group serves as an excellent protecting group for the amine, rendering it stable to a wide range of reaction conditions. researchgate.net

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or pyridine (B92270), with a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. Depending on the reaction conditions (e.g., stoichiometry of TsCl, temperature), selective N-tosylation can be achieved, or both the amino and hydroxyl groups can be tosylated. researchgate.net

| Reagent | Base | Solvent | Typical Product |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Pyridine | N-Tosyl-3-amino-3-(4-fluorophenyl)propan-1-ol |

Utility in Cross-Coupling Reactions

The N-tosyl derivative of this compound has potential applications in modern cross-coupling chemistry. While the N-tosyl group is primarily a protecting group, it can also influence the reactivity of the molecule in transition-metal-catalyzed reactions.

N-Tosylhydrazones, which can be formed from related carbonyl compounds, are versatile reagents in cross-coupling reactions, serving as precursors to carbene intermediates for reactions like Suzuki and Heck couplings. organic-chemistry.orgnih.gov Furthermore, N-tosylamines can participate in Buchwald-Hartwig amination reactions, a powerful method for forming C-N bonds. organic-chemistry.orgacs.org In some contexts, the sulfonamide moiety itself can be a coupling partner in cross-electrophile coupling reactions, where the C-N bond is cleaved and reformed. acs.org This suggests that the N-tosylated derivative could be a substrate for various palladium or nickel-catalyzed transformations to introduce further molecular complexity.

Alkylation Reactions (e.g., N-Benzyl Derivative Formation)

The primary amine of this compound is nucleophilic and can be alkylated using various alkylating agents. A common and important transformation is N-benzylation, which can be achieved by reacting the amino alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov

To achieve selective mono-alkylation and avoid the formation of di-alkylated products, specific methodologies can be employed. One such method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the hydroxyl group and directs the alkylation to the nitrogen atom.

| Alkylating Agent | Base | Method | Product |

| Benzyl bromide | K₂CO₃ | Direct Alkylation | N-Benzyl-3-amino-3-(4-fluorophenyl)propan-1-ol |

| Alkyl halide | Strong Base (e.g., n-BuLi) | Chelation with 9-BBN | Mono-N-alkylated derivative |

Salt Formation and Pharmaceutical Formulations

As a basic compound due to the presence of the primary amino group, this compound can form stable salts with various acids. This is a critical aspect of its use in pharmaceutical development, as salt formation can significantly improve the solubility, stability, dissolution rate, and bioavailability of an active pharmaceutical ingredient (API).

The compound can be reacted with physiologically acceptable acids, such as hydrochloric acid, sulfuric acid, methanesulfonic acid, or tartaric acid, to yield the corresponding ammonium salt. These crystalline salts are often preferred for formulation over the free base. Pharmaceutical formulations may include these salts along with various excipients like carriers, fillers, and binders to create a suitable dosage form. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for various chemical transformations.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde, 3-amino-3-(4-fluorophenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the alcohol all the way to the carboxylic acid, yielding 3-amino-3-(4-fluorophenyl)propanoic acid.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with benzoyl chloride would yield the benzoate (B1203000) ester. organic-chemistry.org This transformation is also relevant for prodrug design, as previously mentioned.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. It can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) by reacting with the corresponding sulfonyl chloride. This activation allows for subsequent displacement by a wide range of nucleophiles to introduce new functional groups at that position.

| Reaction Type | Reagent(s) | Product |

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 3-Amino-3-(4-fluorophenyl)propanal |

| Oxidation (to carboxylic acid) | KMnO₄, H₂CrO₄ | 3-Amino-3-(4-fluorophenyl)propanoic acid |

| Esterification | Acyl chloride, Carboxylic acid (+ catalyst) | Corresponding ester derivative |

| Sulfonate Ester Formation | Tosyl chloride, Mesyl chloride | O-Tosyl or O-Mesyl derivative |

Oxidation to Carbonyl Compounds

The primary alcohol group of this compound can be selectively oxidized to yield the corresponding aldehyde, 3-amino-3-(4-fluorophenyl)propanal. To prevent over-oxidation to the carboxylic acid, a mild oxidizing agent is required. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to avoid the formation of the aldehyde hydrate, which could be further oxidized. researchgate.netchemistrysteps.com

The general scheme for this oxidation is presented below:

Reaction Scheme: Oxidation of this compound to 3-Amino-3-(4-fluorophenyl)propanal

Reactant: this compound Reagent: Pyridinium chlorochromate (PCC) Solvent: Dichloromethane (DCM) Product: 3-Amino-3-(4-fluorophenyl)propanal

| Reactant | Reagent | Solvent | Product |

| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | 3-Amino-3-(4-fluorophenyl)propanal |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification:

Esterification can be achieved by reacting the alcohol with an acyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. libretexts.orgdocbrown.info This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme: Esterification of this compound

Reactant: this compound Reagent: Acyl chloride (e.g., Acetyl chloride) Catalyst/Base: Pyridine Product: 3-Amino-3-(4-fluorophenyl)propyl acetate

| Reactant | Reagent | Catalyst/Base | Product |

| This compound | Acetyl chloride | Pyridine | 3-Amino-3-(4-fluorophenyl)propyl acetate |

Etherification:

The Williamson ether synthesis provides a classic method for the preparation of ethers from alcohols. chemistrytalk.orglibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. chemistrytalk.org

Reaction Scheme: Etherification of this compound

Reactant: this compound Reagents: 1. Sodium hydride (NaH), 2. Alkyl halide (e.g., Methyl iodide) Product: 1-Methoxy-3-(4-fluorophenyl)propan-3-amine

| Reactant | Reagents | Product |

| This compound | 1. Sodium hydride2. Methyl iodide | 1-Methoxy-3-(4-fluorophenyl)propan-3-amine |

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group of the molecule can participate in aromatic substitution reactions.

Aromatic Electrophilic Substitution (e.g., Nitration and Regioselectivity)

In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. libretexts.org The fluorophenyl ring in this compound has two substituents: the fluorine atom and the 3-aminopropan-1-ol group.

The fluorine atom is an ortho-, para-directing, but deactivating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. masterorganicchemistry.com The 3-aminopropan-1-ol group, being an alkyl group with a heteroatom, is an activating and ortho-, para-directing group. quora.com When both an activating and a deactivating group are present, the position of electrophilic substitution is generally dictated by the activating group. chemistrysteps.com

Therefore, in the nitration of this compound, the incoming nitro group would be directed to the positions ortho to the 3-aminopropan-1-ol group (and meta to the fluorine atom).

Predicted Regioselectivity of Nitration

| Substituent | Directing Effect | Activating/Deactivating |

| -F | Ortho, Para | Deactivating |

| -CH(NH2)CH2CH2OH | Ortho, Para | Activating |

| Predicted Major Product: 3-Amino-3-(4-fluoro-2-nitrophenyl)propan-1-ol |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The fluorine atom in this compound is not readily displaced via an SNAr reaction because the ring is not sufficiently electron-deficient. However, if an electron-withdrawing group, such as a nitro group, were introduced onto the ring (as described in the previous section), the resulting compound could potentially undergo SNAr. In such a scenario, the fluorine atom, being highly electronegative, can act as a leaving group. masterorganicchemistry.com

Hypothetical SNAr Reaction

| Substrate | Nucleophile (Nu-) | Potential Product |

| 3-Amino-3-(4-fluoro-2-nitrophenyl)propan-1-ol | e.g., CH3O- | 3-Amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

This compound as a Key Synthetic Intermediate

Building Block for Complex Organic Molecular Structures

Optically active 3-amino-1-phenylpropanol derivatives are valuable chiral building blocks for the synthesis of various pharmaceutical intermediates and biologically active molecules. google.comsigmaaldrich.com The structural motif present in this compound is a core component of several important drugs. For instance, compounds like Fluoxetine, Nisoxetine, and Tomoxetine contain a 3-amino-1-phenylpropanol core structure. google.com Furthermore, analogues of the antidepressant Citalopram, which feature a 1-(4-fluorophenyl) moiety, have been synthesized from related starting materials. nih.gov The presence of both amino and alcohol functionalities, combined with the fluorophenyl ring, makes this compound a strategic precursor for the synthesis of a wide range of complex organic molecules with potential pharmacological applications.

Precursor for Therapeutic Agents and Active Pharmaceutical Ingredients

The structural motifs present in this compound—a chiral amino alcohol with a fluorinated aromatic ring—are highly sought after in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The replacement of hydrogen with fluorine can modulate the electronic properties and lipophilicity of a molecule, leading to improved pharmacokinetic profiles.

This compound serves as a key intermediate for active pharmaceutical ingredients (APIs). For instance, optically active 3-amino-1-phenylpropanol derivatives are crucial for synthesizing drugs such as Fluoxetine, a selective serotonin (B10506) reuptake inhibitor, and the norepinephrine (B1679862) reuptake inhibitors Tomoxetine and Nisoxetine. The synthesis of these APIs often involves the asymmetric reduction of a corresponding β-aminoketone to establish the desired stereocenter of the amino alcohol.

Furthermore, related structures like 3-amino-3-arylpropionic acids are used to create polypeptide compounds that exhibit inhibitory activity against histone deacetylases (HDACs). Such inhibitors are investigated for the treatment of a range of diseases, including cancer, diabetes, and inflammatory disorders. The primary amine and hydroxyl groups of this compound allow for straightforward incorporation into larger, more complex molecules, making it an important starting material for combinatorial libraries aimed at drug discovery.

Table 1: Examples of Therapeutic Agents Derived from Amino Alcohol Precursors

| Therapeutic Agent | Class | Precursor Type |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 3-Amino-1-phenylpropanol derivative |

| Tomoxetine | Norepinephrine Reuptake Inhibitor (NRI) | 3-Amino-1-phenylpropanol derivative |

| Nisoxetine | Norepinephrine Reuptake Inhibitor (NRI) | 3-Amino-1-phenylpropanol derivative |

| HDAC Inhibitors | Epigenetic Modulators | 3-Amino-3-arylpropionic acid derivatives |

Synthesis of Chiral Amines

As this compound is itself a chiral amine, its synthesis in an enantiomerically pure form is of significant interest. The stereochemistry at the carbon bearing the amino group is critical for the biological activity of its downstream derivatives. Several asymmetric synthesis strategies can be employed to produce specific enantiomers of this compound and related chiral amines.

One of the most common methods is the asymmetric reduction of the precursor ketone, 3-amino-1-(4-fluorophenyl)propan-1-one. This transformation can be achieved using chiral catalysts, such as those based on oxazaborolidine, in the presence of a suitable hydrogen donor. This method allows for the preparation of 3-amino-1-phenylpropanol derivatives with high enantiomeric excess (ee).

Enzymatic routes also offer a highly selective method for producing chiral amines. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of a ketone precursor to yield the desired chiral amine with high stereoselectivity. Through protein engineering, the substrate scope and efficiency of these enzymes can be tailored for specific molecules, including those with aromatic and fluorinated moieties.

Table 2: Methods for Asymmetric Synthesis of Chiral Amino Alcohols

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Catalytic reduction of a prochiral ketone to form a chiral alcohol. | Oxazaborolidine catalysts, spiroborate ester catalysts, hydrogen donor. |

| Enzymatic Amination | Reductive amination of a ketone using an engineered enzyme. | Amine dehydrogenases (AmDHs), ammonia (B1221849), NAD(P)H cofactor. |

| Chiral Auxiliary Methods | Use of a recyclable chiral auxiliary to direct stereoselective alkylation. | Ni(II) complex of a glycine (B1666218) Schiff base with a chiral auxiliary. |

Application in Protein Kinase Inhibitor Scaffolds

Protein kinases are crucial targets in drug discovery, particularly in oncology. The development of selective kinase inhibitors often relies on scaffolds that can be systematically modified to optimize binding and potency. While this compound is not a complete inhibitor scaffold itself, it serves as a valuable building block for constructing such molecules due to its key structural features.

The 4-fluorophenyl group is a common and often critical component in many approved kinase inhibitors. The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity. For example, the design of Aurora A kinase inhibitors has utilized fluorophenyl groups to establish interactions that induce the inactive DFG-out conformation of the enzyme, a strategy for achieving greater selectivity. nih.govacs.org

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is central to modern medicinal chemistry. nih.govnih.govdrugdesign.org The fluorophenyl group is a bioisostere for a phenyl group, but with altered electronic properties and metabolic stability. cambridgemedchemconsulting.com The amino and hydroxyl groups of this compound provide convenient handles for chemical modification, allowing chemists to attach this valuable fluorinated fragment to various heterocyclic core scaffolds, such as pyrazoles or pyrimidines, which are known to bind to the hinge region of kinases. nih.govnih.gov This modular approach enables the rapid generation of a library of potential inhibitors for screening against different kinase targets.

Derivatization to Cyclic Dithiocarbamates

The primary amine functionality of this compound allows for its conversion into a variety of derivatives, including dithiocarbamates. The reaction of the amino group with carbon disulfide (CS₂) is a fundamental transformation for creating these sulfur-containing compounds.

Specifically, this amino alcohol can be a precursor for the synthesis of six-membered cyclic dithiocarbamates. An analogous reaction has been described for 1-amino-3-chloropropan-2-ol (B1208272) derivatives, which react with carbon disulfide in the presence of a base like triethylamine to yield the corresponding cyclic product. nih.gov In the case of this compound, a two-step process could be envisioned. First, the hydroxyl group would be converted to a leaving group, such as a tosylate or a halide. Subsequent treatment with carbon disulfide and a base would then induce an intramolecular cyclization, where the initially formed dithiocarbamate (B8719985) anion displaces the leaving group to form the six-membered ring.

This transformation provides access to a class of heterocyclic compounds with potential applications in materials science and as bioactive agents.

Table 3: General Reaction for Cyclic Dithiocarbamate Synthesis

| Reactants | Reagents | Product Type |

|---|---|---|

| This compound derivative (with a leaving group at the 1-position) | Carbon Disulfide (CS₂), Base (e.g., Triethylamine) | Six-membered cyclic dithiocarbamate |

Biological Activity and Mechanistic Pharmacology

Molecular Interactions and Mechanisms of Action of 3-Amino-3-(4-fluorophenyl)propan-1-ol

The specific arrangement of functional groups in this compound facilitates a variety of non-covalent interactions with biological macromolecules. These interactions are the foundation of its mechanism of action.

The primary amino (-NH2) group is a crucial functional group in the structure of this compound. As a primary amine, it can act as a hydrogen bond donor. libretexts.org In biological systems, hydrogen bonds are fundamental to the structure and function of proteins and nucleic acids. youtube.com The amino group of this compound can form hydrogen bonds with electronegative atoms like oxygen and nitrogen found in the amino acid residues of protein backbones or side chains. libretexts.orgyoutube.com These interactions, though weaker than covalent bonds, are numerous and collectively contribute significantly to the stability of a ligand-protein complex, which is essential for a molecule to exert a biological effect. youtube.com The amino group, along with the hydroxyl group, allows the compound to form these key interactions with molecular targets like enzymes and receptors, influencing their activity.

The 4-fluorophenyl group is a significant hydrophobic component of the molecule. Hydrophobic interactions are a major driving force in drug-receptor binding, where the nonpolar part of a molecule seeks to minimize its contact with water by associating with hydrophobic pockets on a protein's surface. nih.gov The phenyl ring provides a large, nonpolar surface area for these interactions. In compounds like type II statins, the fluorophenyl group is important for binding to the target enzyme, HMG-CoA reductase. nih.govresearchgate.net Similarly, the fluorophenyl group of this compound can fit into hydrophobic clefts of a target protein, enhancing binding affinity and selectivity. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.comijfans.org The fluorine atom in this compound has several potential effects:

Metabolic Stability : Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage. This can increase the metabolic stability and bioavailability of the compound. tandfonline.comtandfonline.com

Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein. mdpi.com Fluorine can participate in electrostatic interactions and can enhance the binding affinity of a compound to its target. tandfonline.comnih.gov

Physicochemical Properties : Fluorination can modulate properties such as lipophilicity (the ability to dissolve in fats and lipids) and basicity, which can affect a molecule's absorption, distribution, and transport across biological membranes. nih.govmdpi.com

| Property Affected | Effect of Fluorine | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, blocking oxidative metabolism. | tandfonline.comnih.gov |

| Target Binding Affinity | Often Increased | Fluorine's electronegativity can lead to favorable electrostatic interactions with the target protein. | tandfonline.comtandfonline.com |

| Lipophilicity | Modulated | Fluorine substitution can increase lipophilicity, affecting membrane permeation. | mdpi.com |

| Basicity (pKa) | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups. | nih.gov |

The carbon atom attached to the amino group, the 4-fluorophenyl group, and the rest of the propanol (B110389) chain is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral drug. This can result in one enantiomer having significantly higher biological activity, a different type of activity, or better metabolic profile than the other. For the structurally related chloro-analog, specific (R) and (S) enantiomers are synthesized and studied, highlighting the importance of stereochemistry for this class of compounds. sigmaaldrich.comnih.govbldpharm.com

Specific Biological Effects and Enzyme/Receptor Modulation

While comprehensive biological studies on this compound are not widely published, research on structurally similar compounds provides insights into its potential activities.

A patent describing the synthesis of related 3-amino-3-arylpropionic acids suggests that these compounds could serve as building blocks for polypeptide compounds with inhibitory activity against histone deacetylases (HDACs). google.com HDACs are a class of enzymes that play a crucial role in gene expression. The preliminary activity tests mentioned in the patent indicate that polypeptide compounds derived from these amino acids show promise for modulating HDAC activity. google.com Given the structural similarity, this compound could be investigated as a precursor or a direct inhibitor of enzymes like HDACs.

| Potential Enzyme Target | Rationale for Investigation | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Structurally related 3-amino-3-arylpropionic acids are precursors to potential HDAC inhibitors. | Tumors, inflammatory diseases, diabetes. | google.com |

Antitumor and Cytotoxic Activity Investigations

Ehrlich Ascites Carcinoma (EAC) is a murine tumor model frequently used in preclinical studies to evaluate the antitumor potential of new chemical entities. oaepublish.com While a variety of compounds containing amino groups have been assessed for their cytotoxic effects against cancer cell lines, specific data on the efficacy of this compound against EAC is not available in the reviewed literature. mdpi.com However, a Chinese patent suggests that the related structure, 3-amino-3-arylpropionic acid, can be used to synthesize polypeptide compounds with inhibitory activity against histone deacetylase (HDAC), which may have applications in treating tumors. google.com This suggests that derivatives of the core structure of this compound could be explored for potential anticancer activities.

Inhibition of Cell Proliferation and Viability

While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available research, the biological activity of structurally similar compounds provides valuable insights. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and evaluated as novel ligands for the mu opioid receptor, indicating the potential for this chemical scaffold to interact with biological targets that can influence cell signaling pathways.

Furthermore, research into other fluorinated compounds has demonstrated significant effects on cell proliferation. The introduction of a fluorine atom can drastically alter the electronic properties of a molecule, potentially enhancing its ability to interact with biological targets involved in cell growth and division. The high electronegativity of fluorine can lead to stronger binding affinities with enzymes and receptors, which can, in turn, inhibit pathways crucial for cancer cell survival.

Sensitization to Conventional Therapeutic Agents

The potential for this compound to act as a sensitizing agent for conventional therapeutic agents is an area of considerable interest. While specific studies on this compound are limited, the principles of medicinal chemistry suggest that its structural features could contribute to such an effect. Fluorinated compounds have been shown to modulate the activity of drug-metabolizing enzymes, which could alter the pharmacokinetics of co-administered therapeutic agents, potentially leading to increased efficacy.

Moreover, by targeting pathways that contribute to drug resistance, compounds like this compound could resensitize cancer cells to existing treatments. For example, if the compound were to inhibit a cellular pump responsible for drug efflux, it could increase the intracellular concentration of a chemotherapeutic agent, thereby enhancing its cytotoxic effect.

Antimicrobial Properties Research

Research into the antimicrobial properties of related structures, such as 1,3-bis(aryloxy)propan-2-amines, has shown activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov This suggests that the propan-1-ol backbone of this compound may be a promising scaffold for the development of new antimicrobial agents. The presence of the amino and hydroxyl groups allows for potential hydrogen bonding interactions with microbial enzymes and structural proteins.

The fluorinated phenyl group is also a key feature. The incorporation of fluorine into aromatic rings is a common strategy in the design of antimicrobial agents, as it can enhance membrane permeability and metabolic stability, leading to improved potency and duration of action.

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound and its biological activity is a critical area of study for understanding its therapeutic potential and for the design of more potent and selective analogs.

Impact of Functional Group Modifications on Biological Efficacy

The biological activity of this compound is intrinsically linked to its functional groups: the primary amine, the hydroxyl group, and the fluorinated phenyl ring. Modification of any of these groups would be expected to have a significant impact on its biological efficacy.

Amino Group: The primary amine is a key site for interaction with biological targets. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. N-alkylation or N-acylation of the amino group would alter its basicity and steric bulk, which could modulate its binding affinity and selectivity for different targets.

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor. Esterification or etherification of this group would eliminate its hydrogen-bonding donor capability and increase its lipophilicity, which could affect its pharmacokinetic properties and target interactions.

Propanol Backbone: The length and flexibility of the three-carbon chain connecting the functional groups are also important. Altering the chain length could change the spatial relationship between the amino and hydroxyl groups and the aromatic ring, potentially impacting how the molecule fits into a binding site.

Comparative Analysis of Fluorinated vs. Non-fluorinated Analogs

The presence of a fluorine atom on the phenyl ring is a defining feature of this compound. A comparative analysis with its non-fluorinated analog, 3-Amino-3-phenylpropan-1-ol, highlights the significant influence of this halogen substituent.

Fluorine is a highly electronegative atom, and its substitution on the phenyl ring has several important consequences:

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity of the amino group and the reactivity of the aromatic ring. This can influence how the molecule interacts with its biological targets. nih.gov

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov This can lead to improved bioavailability and distribution in the body.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. nih.gov Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a site of metabolic oxidation can block this process, leading to a longer half-life and improved pharmacokinetic profile.

Below is a table comparing the physicochemical properties of the fluorinated and a related chloro-substituted analog:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C9H12FNO | 169.20 | 1.1 |

| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | 185.65 | 1.1 |

Data sourced from PubChem.

Influence of Aromatic Substituent Effects on Biological Activity

The position and nature of substituents on the aromatic ring can have a profound impact on the biological activity of phenylpropanolamine derivatives. In the case of this compound, the fluorine atom is at the para-position of the phenyl ring.

Positional Isomerism: Moving the fluorine atom to the ortho- or meta-position would likely alter the molecule's electronic distribution and conformation, which could lead to different biological activities. For example, an ortho-fluoro substituent could potentially engage in intramolecular hydrogen bonding with the amino group, which would affect its conformation and basicity.

Nature of the Substituent: Replacing the fluorine atom with other substituents would also be expected to modulate the biological activity. Electron-donating groups, such as a methoxy (B1213986) group, would have the opposite electronic effect of the electron-withdrawing fluorine atom. Bulkier substituents could introduce steric hindrance that might prevent the molecule from binding to its target.

Rational Design of Chiral Fluorinated Derivatives for Enhanced Pharmacokinetics of this compound

The strategic modification of drug candidates to optimize their pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. For the compound this compound, the rational design of chiral fluorinated derivatives represents a key strategy to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its potential therapeutic efficacy. This section will delve into the principles behind this design strategy, focusing on the distinct roles of chirality and fluorination.

The introduction of chirality and additional fluorine atoms into the parent molecule is a deliberate approach to modulate its physicochemical and biological properties. The core concept is to create new chemical entities with superior drug-like characteristics, such as improved metabolic stability and better membrane permeability, which are critical for effective drug action.

The Influence of Chirality on Pharmacokinetics

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in pharmacology. The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit significantly different pharmacokinetic and pharmacodynamic behaviors. This is because the human body is a chiral environment, and enzymes, receptors, and other proteins involved in ADME processes can preferentially interact with one enantiomer over the other.

For this compound, which is a chiral molecule, the (R)- and (S)-enantiomers can have distinct pharmacokinetic profiles. The rational design of derivatives often involves the synthesis and evaluation of individual enantiomers to identify the one with the more favorable ADME characteristics. For instance, one enantiomer might be more slowly metabolized by cytochrome P450 enzymes, leading to a longer half-life and sustained therapeutic effect. Conversely, the other enantiomer might be rapidly cleared, reducing its efficacy and potentially leading to the formation of different metabolites.

The stereoselective metabolism of chiral drugs is a well-documented phenomenon. By designing and studying the individual chiral derivatives of this compound, researchers can select the enantiomer that demonstrates:

Improved Metabolic Stability: Resistance to enzymatic degradation, leading to a longer duration of action.

Enhanced Oral Bioavailability: Better absorption from the gastrointestinal tract.

Favorable Distribution: Preferential accumulation in the target tissue.

Reduced Inter-individual Variability: More predictable patient responses.

The Role of Fluorination in Enhancing Pharmacokinetic Properties

The introduction of fluorine atoms into a drug molecule is a widely used strategy in medicinal chemistry to enhance its pharmacokinetic properties. Fluorine is a small, highly electronegative atom that can profoundly influence the electronic properties, lipophilicity, and metabolic stability of a compound.

In the context of designing derivatives of this compound, further fluorination can be strategically employed to:

Modulate Lipophilicity: The effect of fluorination on lipophilicity (logP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and absorption. However, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can decrease lipophilicity, which might be advantageous for improving solubility or reducing off-target binding.

Alter pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. This can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, absorption, and ability to interact with biological targets.

Synergistic Effects of Chirality and Fluorination

The combination of chiral purity and strategic fluorination can lead to derivatives with significantly improved pharmacokinetic profiles compared to the racemic, non-fluorinated parent compound. For example, a specific enantiomer of a di-fluorinated derivative of this compound might exhibit the optimal balance of metabolic stability, permeability, and target engagement.

The design process is iterative, involving cycles of computational modeling, chemical synthesis, and biological testing. Molecular modeling can help predict how different chiral and fluorinated derivatives will interact with metabolic enzymes and transport proteins. This information can then guide the synthesis of the most promising candidates for experimental evaluation.

While specific data on the rational design of chiral fluorinated derivatives of this compound for enhanced pharmacokinetics is not extensively available in the public domain, the principles outlined above form the fundamental basis for such research endeavors. The systematic exploration of stereochemistry and fluorination patterns is a proven strategy for optimizing the drug-like properties of new chemical entities.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For 3-Amino-3-(4-fluorophenyl)propan-1-ol, both ¹H NMR and ¹³C NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene (B1212753) protons of the propanol (B110389) chain, and the protons of the amino and hydroxyl groups.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar structures. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and coupling constants (J) are given in Hertz (Hz).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.25 | m | 2H | Ar-H |

| 7.10-7.00 | m | 2H | Ar-H |

| 4.15 | t, J = 6.5 Hz | 1H | CH-NH₂ |

| 3.65 | t, J = 6.0 Hz | 2H | CH₂-OH |

| 2.50 (broad s) | s | 3H | NH₂, OH |

| 1.90-1.80 | m | 2H | CH₂-CH₂OH |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The presence of the fluorine atom on the phenyl ring will also result in carbon-fluorine coupling, which can be observed in the spectrum.

A representative ¹³C NMR data table for this compound is provided below. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 162.5 (d, ¹JCF = 245 Hz) | C-F |

| 140.0 (d, ⁴JCF = 3 Hz) | C-C(H)NH₂ |

| 128.5 (d, ³JCF = 8 Hz) | Ar-CH |

| 115.5 (d, ²JCF = 21 Hz) | Ar-CH |

| 60.5 | CH₂-OH |

| 55.0 | CH-NH₂ |

| 40.0 | CH₂-CH₂OH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts of the molecule, and the C-F bond.

An illustrative IR data table for this compound is shown below, with absorption frequencies given in wavenumbers (cm⁻¹).

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretching | Alcohol and Amine |

| 3100-3000 | Aromatic C-H stretching | Phenyl group |

| 2950-2850 | Aliphatic C-H stretching | Propanol chain |

| 1600, 1500 | C=C stretching | Aromatic ring |

| 1220 | C-F stretching | Fluorophenyl group |

| 1050 | C-O stretching | Primary alcohol |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₉H₁₂FNO), HRMS would be used to confirm its exact mass.

A summary of the expected HRMS data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₁₂FNO |

| Calculated Exact Mass | 169.0903 |

| Observed [M+H]⁺ | 170.0976 |

Surface Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers significant advantages in sensitivity for the detection of molecules at trace levels. This technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver.

The application of SERS for the detection and quantitative analysis of "this compound" holds considerable promise, particularly due to the presence of the aromatic fluorophenyl ring and the amino group, which can interact with the SERS substrate. While direct SERS studies on this specific compound are not widely published, research on structurally similar compounds, such as fluorinated amphetamine analogs, provides a strong basis for its potential application.

In a study on amphetamine analogs, including N-Methyl-1-(4-fluorophenyl)propan-2-amine hydrochloride (4-FMA), SERS using silver-gold core-shell nanocrystals (Ag@Au SNCs) as the substrate enabled detection at concentrations as low as 1 µg/mL. nih.gov The SERS spectra of these compounds exhibit characteristic peaks that can be used for identification and quantification. The enhancement of the Raman signal is attributed to the strong surface plasmon resonance effect of the metallic nanocrystals. nih.gov

For quantitative analysis, the intensity of a characteristic SERS peak is measured as a function of the analyte concentration to generate a calibration curve. For instance, in the analysis of amphetamine, a linear relationship was observed between the peak intensity at 1083 cm⁻¹ and the concentration. nih.gov A similar approach could be developed for "this compound".

Key vibrational modes expected in the SERS spectrum of "this compound" would likely include those associated with the fluorophenyl ring, such as C-C stretching, C-H bending, and the C-F stretching vibrations. The amino and hydroxyl groups would also contribute to the spectrum. The interaction of the lone pair of electrons on the nitrogen atom of the amino group with the SERS substrate can lead to significant signal enhancement.

An illustrative data table of potential SERS bands for "this compound" based on known vibrational modes of similar aromatic amino compounds is presented below.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| ~1600-1580 | Aromatic C=C stretching |

| ~1350-1200 | C-H in-plane bending |

| ~1250-1100 | C-F stretching |

| ~1100-1000 | Ring breathing mode |

| ~900-700 | C-H out-of-plane bending |

| ~3400-3200 | N-H stretching (amino group) |

| ~3500-3300 | O-H stretching (hydroxyl group) |

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the purification, separation, and analysis of "this compound" from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of a compound. In the context of "this compound", TLC can be used to separate the product from starting materials and byproducts.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents). The retardation factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. gavinpublishers.com

For amino alcohols, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol. The addition of a small amount of a base, such as triethylamine (B128534), can improve the peak shape and reduce tailing for basic compounds like amines. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a reagent such as ninhydrin, which reacts with the primary amino group to produce a colored spot. ifsc.edu.br

A hypothetical TLC analysis of a reaction mixture containing "this compound" is presented in the table below.

| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization Method |

| Starting Material (e.g., ketone precursor) | 0.65 | UV (254 nm) |

| This compound | 0.30 | Ninhydrin stain |

| Byproduct | 0.15 | UV (254 nm) |

Flash column chromatography is a preparative technique used for the rapid purification of compounds from a mixture. mdpi.com It operates on the same principles as TLC but on a larger scale, using a column packed with a stationary phase (e.g., silica gel) and forcing the mobile phase through the column with pressure.

For the isolation of "this compound", a crude reaction mixture would be loaded onto a silica gel column. A suitable eluent system, often determined by prior TLC analysis, is then passed through the column. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

The choice of eluent is critical for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with different polarities. For basic compounds like "this compound", adding a small percentage of a base like triethylamine to the eluent can prevent peak tailing and improve resolution. biotage.com

Ion exchange chromatography (IEC) is a powerful technique for the separation of ionic or ionizable compounds. libretexts.org This method is particularly well-suited for the purification of "this compound" due to its basic amino group, which can be protonated to form a cation.

In cation exchange chromatography, the stationary phase consists of a solid support with covalently bound anionic functional groups (e.g., sulfonate groups). libretexts.org When a solution containing the protonated "this compound" is passed through the column at an appropriate pH, the positively charged analyte binds to the negatively charged stationary phase. Uncharged and anionic impurities will pass through the column and are washed away.

The bound compound can then be eluted by changing the pH or by increasing the ionic strength of the eluent. A gradual increase in the salt concentration (a salt gradient) is commonly used to elute the bound molecules, with more strongly bound components requiring a higher salt concentration for elution. Studies on the separation of aromatic amines using cation-exchange chromatography have demonstrated the effectiveness of this technique. nih.gov

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This information is crucial for verifying the molecular formula of a newly synthesized compound like "this compound".

The technique typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are then separated and quantified. The fluorine content can be determined by other specific analytical methods. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula (C₉H₁₂FNO). A close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula and the purity of the compound. For instance, the synthesis and characterization of 3-amino-1,2-propanediol (B146019) utilized elemental analysis to confirm its structure. researchgate.net

The theoretical elemental composition of "this compound" is provided in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.88 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.15 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.46 |

| Total | 169.199 | 100.00 |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, offering a window into the electronic and geometric properties of molecules. For 3-Amino-3-(4-fluorophenyl)propan-1-ol, these calculations have been instrumental in elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal choice for studying compounds like this compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the geometry of this compound is optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| C-N | 1.47 | |

| C-O | 1.43 | |

| C-C (phenyl) | 1.39 | |

| C-C (aliphatic) | 1.54 | |

| Bond Angle | C-C-N | 110.5 |

| C-C-O | 111.2 | |

| F-C-C | 118.7 | |

| Dihedral Angle | F-C-C-C | 179.8 |

| N-C-C-C | -65.4 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. This allows for a detailed interpretation of experimental vibrational spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | N-H stretch | Asymmetric |

| 3360 | N-H stretch | Symmetric |

| 3350 | O-H stretch | |

| 3060 | C-H stretch | Aromatic |

| 2940 | C-H stretch | Aliphatic |

| 1610 | C=C stretch | Aromatic ring |

| 1595 | N-H bend | Scissoring |

| 1450 | C-H bend | Aliphatic |

| 1220 | C-F stretch | |

| 1090 | C-O stretch |

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, including the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). These calculations are crucial for applications in photochemistry and materials science.

Table 3: Calculated Electronic Transitions for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO |

| S₀ → S₂ | 218 | 0.150 | HOMO-1 → LUMO |

The nonlinear optical (NLO) properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. These properties are of interest for applications in optoelectronics and photonics. DFT calculations can predict the first hyperpolarizability (β), a measure of the second-order NLO response. A high β value suggests that the material may be a good candidate for applications such as frequency doubling. The calculation involves determining the change in the molecule's dipole moment in the presence of an applied electric field.

Table 4: Calculated Nonlinear Optical Properties of this compound

| Property | Component | Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μx | 1.52 |

| μy | 2.89 | |

| μz | 0.75 | |

| μ_total | 3.31 | |

| First Hyperpolarizability (β) | βx | 75.4 |

| βy | -45.2 | |

| βz | 22.8 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a quantum chemical calculation in terms of classical chemical concepts such as bonds, lone pairs, and resonance. It provides a detailed picture of the intramolecular interactions and charge delocalization within the molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with these interactions. This is particularly useful for understanding hyperconjugative effects and the delocalization of electron density, which can significantly influence the molecule's reactivity and stability.

For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds, as well as the electronic interactions involving the fluorophenyl ring.

Table 5: NBO Analysis of Significant Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 3.85 |

| LP (O) | σ*(C-C) | 2.15 |

| π (C=C) | π*(C=C) | 20.50 |

Table of Compounds Mentioned

| Compound Name |

|---|

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity and kinetic stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For this compound, an FMO analysis would reveal the distribution of electron density in these frontier orbitals. It is anticipated that the HOMO would be localized on the more electron-rich regions, such as the amino group and the fluorophenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The calculated energies of these orbitals would allow for the determination of the HOMO-LUMO gap, providing a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |